(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
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Overview
Description
The compound (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes include:
Starting Material Preparation: The synthesis begins with the preparation of the core cyclopenta[a]phenanthrene structure, which can be achieved through a series of cyclization reactions.
Functional Group Introduction: Chlorination, hydroxylation, and acetylation reactions are employed to introduce the necessary functional groups. These steps often require specific reagents such as thionyl chloride for chlorination and sodium borohydride for reduction.
Chiral Center Formation: The stereochemistry of the compound is controlled through the use of chiral catalysts and reagents, ensuring the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in the treatment of various diseases, particularly those involving hormonal pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins involved in key cellular pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and ultimately therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural hormone with a similar core structure but different functional groups.
Testosterone: Another hormone with a similar cyclopenta[a]phenanthrene core but different substituents.
Cortisol: A steroid hormone with a similar structure but different functional groups and biological activity.
Uniqueness
The uniqueness of (7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one lies in its specific combination of functional groups and stereochemistry, which confer unique biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C22H29ClO5 |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29ClO5/c1-11-6-14-18-15(23)8-12-7-13(25)4-5-20(12,2)19(18)16(26)9-21(14,3)22(11,28)17(27)10-24/h4-5,7,11,14-16,18-19,24,26,28H,6,8-10H2,1-3H3/t11-,14+,15-,16?,18-,19+,20+,21+,22+/m1/s1 |
InChI Key |
FJXOGVLKCZQRDN-NJCFBWGQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3[C@@H](CC4=CC(=O)C=C[C@@]4([C@H]3C(C[C@@]2([C@]1(C(=O)CO)O)C)O)C)Cl |
Canonical SMILES |
CC1CC2C3C(CC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO)O)C)O)C)Cl |
Origin of Product |
United States |
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